molecular formula C10H13NO B2888495 Cyclopentanol, 2-(2-pyridinyl)-, cis- CAS No. 1909286-38-9

Cyclopentanol, 2-(2-pyridinyl)-, cis-

Cat. No.: B2888495
CAS No.: 1909286-38-9
M. Wt: 163.22
InChI Key: GRSUKJPGLIHJRZ-PSASIEDQSA-N
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Description

Cyclopentanol, 2-(2-pyridinyl)-, cis- is a chiral compound with a cyclopentane ring substituted with a pyridine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 2-(2-pyridinyl)-, cis- can be achieved through several methods. One common approach involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-pyridin-2-ylcyclopentanone with a chiral borane reagent can yield the desired alcohol with high enantiomeric excess .

Industrial Production Methods

Industrial production of Cyclopentanol, 2-(2-pyridinyl)-, cis- typically involves large-scale reduction processes using efficient and cost-effective chiral catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-(2-pyridinyl)-, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields the corresponding ketone or aldehyde, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

Cyclopentanol, 2-(2-pyridinyl)-, cis- has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentanol, 2-(2-pyridinyl)-, cis- involves its interaction with specific molecular targets. The hydroxyl group and pyridine ring allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and have potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Pyridin-2-ylcyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-Pyridin-2-ylcyclopentanone: The ketone precursor used in the synthesis of the alcohol.

    2-Pyridin-2-ylcyclopentane: A related compound lacking the hydroxyl group.

Uniqueness

Cyclopentanol, 2-(2-pyridinyl)-, cis- is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R,2R)-2-pyridin-2-ylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSUKJPGLIHJRZ-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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